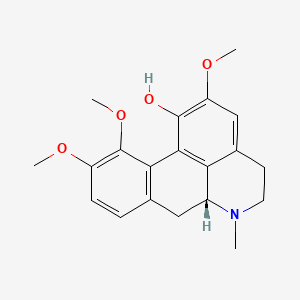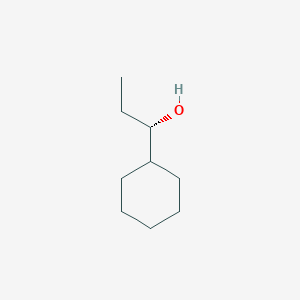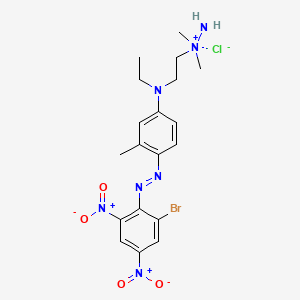
5beta-Cholestane-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-Cholestane-3,6-dione is a steroidal compound with the molecular formula C27H44O2 It is a derivative of cholesterol and is characterized by the presence of two ketone groups at the 3rd and 6th positions on the cholestane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Cholestane-3,6-dione typically involves the oxidation of cholesterol or its derivatives. One common method is the oxidation of 5alpha-cholestane-3,6-dione using reagents such as chromium trioxide (CrO3) in acetic acid. Another method involves the use of Urushibara nickel as a catalyst in the hydrogenation of cholest-4-en-3,6-dione in cyclohexane under high pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using chromium-based reagents or other catalytic systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 5beta-Cholestane-3,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming compounds such as 5beta-cholestane-3,6-diol.
Substitution: The ketone groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogenation using Urushibara nickel in cyclohexane.
Substitution: Nucleophiles such as hydrazine or hydroxylamine.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: 5beta-cholestane-3,6-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5beta-Cholestane-3,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and its potential effects on cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of 5beta-Cholestane-3,6-dione involves its interaction with cellular components, particularly cell membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific proteins and enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence oxidative stress and autophagy pathways .
Comparación Con Compuestos Similares
5alpha-Cholestane-3,6-dione: A stereoisomer with different spatial arrangement of atoms.
Cholestane-3beta,5alpha,6beta-triol: A hydroxylated derivative with different functional groups.
5beta-Cholestane-3alpha,7alpha,26-triol: Another hydroxylated derivative with additional hydroxyl groups at different positions
Uniqueness: 5beta-Cholestane-3,6-dione is unique due to its specific arrangement of ketone groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry. Additionally, its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Número CAS |
22799-16-2 |
|---|---|
Fórmula molecular |
C27H44O2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-18,20-24H,6-16H2,1-5H3/t18-,20+,21-,22+,23+,24+,26-,27-/m1/s1 |
Clave InChI |
LNGLEOIUQBVRRY-XYLRQVFISA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


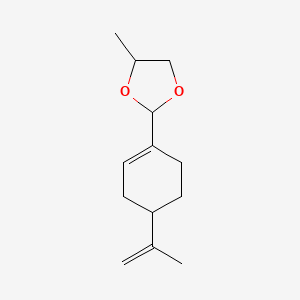
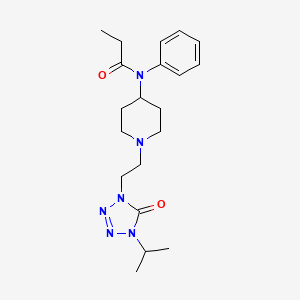

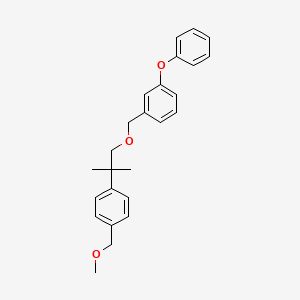

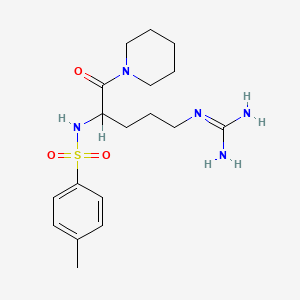
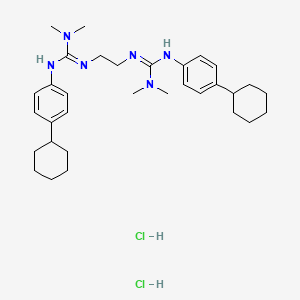
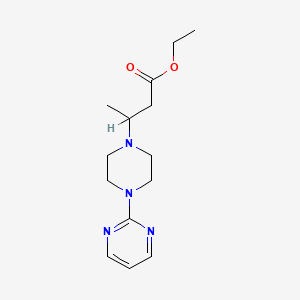
![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)


